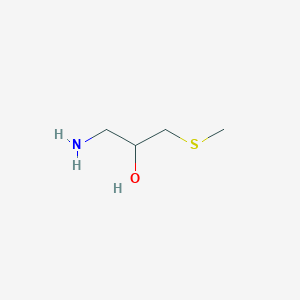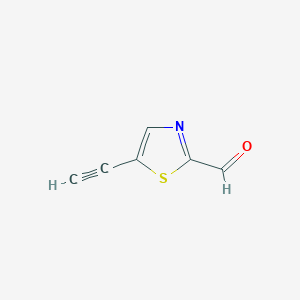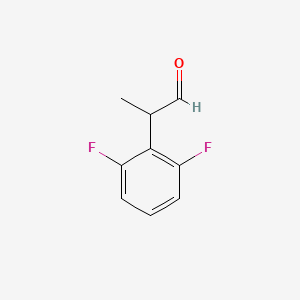![molecular formula C12H21NO2 B13592887 Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-isopropyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-azabicyclo[3.1.1]heptanes, including ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to achieve the desired bicyclic structure. Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound may involve scalable approaches such as the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing large quantities of 3-azabicyclo[3.1.1]heptanes . The use of photocatalytic reactions also offers a promising route for industrial synthesis due to its mild conditions and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents for the reduction of nitriles, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions can produce ketones or aldehydes. Substitution reactions can introduce various functional groups into the bicyclic structure, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research. In medicinal chemistry, it is used as a bioisostere for meta-substituted benzenes and pyridines, which can improve the metabolic stability and lipophilicity of drug candidates . In organic synthesis, it serves as a versatile building block for the construction of complex molecules. Additionally, its unique structural properties make it a valuable tool for studying the mechanisms of various chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can also act as a ligand for certain receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared to other similar compounds such as 3-azabicyclo[3.1.0]hexane derivatives and 3-substituted 6-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in their specific substituents and functional groups The unique combination of the isopropyl group and the ethyl ester in ethyl 5-isopropyl-3-azabicyclo[31
List of Similar Compounds:- 3-Azabicyclo[3.1.0]hexane derivatives
- 3-Substituted 6-azabicyclo[3.1.1]heptanes
These compounds are often used as analogs in drug design and organic synthesis due to their similar structural properties and reactivity.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
ethyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-4-15-10(14)12-5-11(6-12,9(2)3)7-13-8-12/h9,13H,4-8H2,1-3H3 |
Clave InChI |
MSNXMXJXODZQIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC(C1)(CNC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


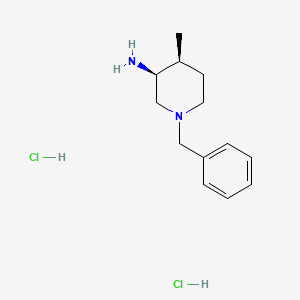
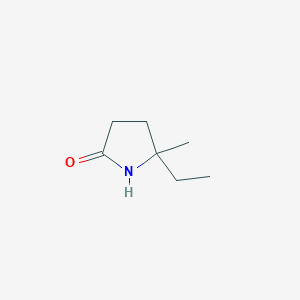

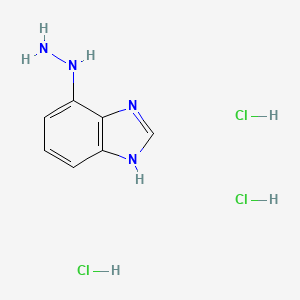
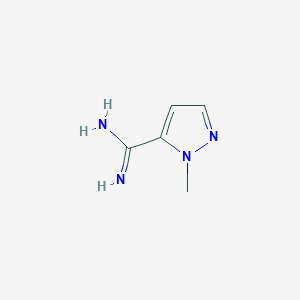
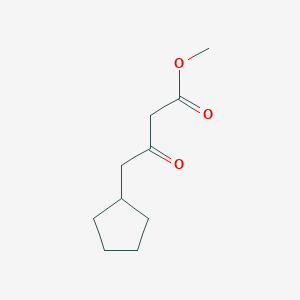
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)


